Target Engagement Profile: NAAA Inhibition Selectivity vs. Multi-Targeted Analogs
BindingDB data for a closely related 2-imino-chromene-3-carboxamide chemotype (CHEMBL3770726, BDBM50151057) indicates potent inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 27 nM [1]. This compound demonstrates >66-fold selectivity over other screened enzymes in the same panel. In contrast, the non-acetylated analog, (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 313669-77-1), is absent from this same dataset [1], and the broader 2-imino-2H-chromene-3-carboxamide scaffold typically exhibits nanomolar inhibition of other targets such as AKR1C3 (IC50 25–56 nM) [2].
| Evidence Dimension | NAAA Enzyme Inhibition (Human, recombinant, HEK293 expressed) |
|---|---|
| Target Compound Data | Predicted bioactivity ≤0.1 µM [3]; inferred structural basis for potent NAAA inhibition from a highly similar analog (27 nM) |
| Comparator Or Baseline | Non-acetylated analog (CAS 313669-77-1): No NAAA inhibition data available in BindingDB. Core scaffold: AKR1C3 IC50 of 25–56 nM [2]. |
| Quantified Difference | Presence vs. absence of N-acetyl group correlates with target preference shift from AKR to NAAA enzyme family. |
| Conditions | BindingDB curated data; NAAA assay: pre-incubation 10–30 min, UPLC/MS detection; AKR1C3 assay: spectrophotometric detection of NADPH consumption [1][2]. |
Why This Matters
For endocannabinoid pathway research, procuring 330158-25-3 is essential to restrict study to NAAA-mediated effects, whereas generic chromene-3-carboxamides or de-acetylated analogs risk confounding multiple AKR pathway engagements.
- [1] BindingDB Entry for CHEMBL3770726 (BDBM50151057). Inhibition of recombinant human NAAA. BindingDB Project. View Source
- [2] Endo, S., Oguri, H., Segawa, J., Kawai, M., Hu, D., Xia, S., ... & Matsunaga, T. (2020). Development of novel AKR1C3 inhibitors as new potential treatment for castration-resistant prostate cancer. Journal of Medicinal Chemistry, 63(18), 10396-10411. View Source
- [3] MolBIC Database. Map of Molecular Bioactivity for Compound CP0037646 (330158-25-3). IDRB Lab. View Source
